molecular formula C9H7Cl2NO3 B098186 2-[(3,4-Dichlorobenzoyl)amino]acetic acid CAS No. 17321-80-1

2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Cat. No. B098186
M. Wt: 248.06 g/mol
InChI Key: TVWQKCYNJSKYOP-UHFFFAOYSA-N
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Patent
US07217708B2

Procedure details

(3,3-Dichlorobenzoylamino)acetic acid methyl ester (25.91 g, 100 mmol, 1.0 eq., see step (a) above) was added to the flask followed by aqueous sodium hydroxide (1 M, 198 mL, 200 mmol, 2.0 eq.). The mixture was heated to 50° C. using an oil bath for 2 hours. On cooling, a white precipitate formed. The mixture was cooled further to 5° C. using an ice/water bath. Concentrated hydrochloric acid (60 mL) was added very slowly to the cooled solution, ensuring that the temperature did not rise above 10° C. The mixture was stirred for 10 minutes and was then filtered. The white solid was air dried for 15 minutes and then dried in vacuo at 40° C. for 16 hours to give an off-white solid (19.15 g, 78%).
Name
(3,3-Dichlorobenzoylamino)acetic acid methyl ester
Quantity
25.91 g
Type
reactant
Reaction Step One
Quantity
198 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Yield
78%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[CH2:4][NH:5][C:6](=[O:15])[C:7]1[CH2:8][C:9](Cl)([Cl:13])[CH:10]=[CH:11][CH:12]=1.[OH-].[Na+].[ClH:19]>>[Cl:13][C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][C:10]=1[Cl:19])[C:6]([NH:5][CH2:4][C:3]([OH:2])=[O:16])=[O:15] |f:1.2|

Inputs

Step One
Name
(3,3-Dichlorobenzoylamino)acetic acid methyl ester
Quantity
25.91 g
Type
reactant
Smiles
COC(CNC(C=1CC(C=CC1)(Cl)Cl)=O)=O
Step Two
Name
Quantity
198 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled further to 5° C.
CUSTOM
Type
CUSTOM
Details
did not rise above 10° C
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
dried for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C=C(C(=O)NCC(=O)O)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.15 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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